molecular formula C12H7Br2NO B12049545 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

Cat. No.: B12049545
M. Wt: 341.00 g/mol
InChI Key: PDXABOMUYNQIRX-UHFFFAOYSA-N
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Description

6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound known for its unique structure and properties. It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with a 3,5-dibromophenyl group. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde typically involves the bromination of pyridine-3-carboxaldehyde followed by the introduction of the 3,5-dibromophenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at controlled temperatures to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 6-(3,5-dibromophenyl)pyridine-3-carboxylic acid.

    Reduction: 6-(3,5-dibromophenyl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The bromine atoms on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde can be compared with other pyridinecarboxaldehyde derivatives such as:

  • Pyridine-2-carboxaldehyde (2-formylpyridine)
  • Pyridine-4-carboxaldehyde (4-formylpyridine)
  • 3,5-dibromobenzaldehyde

Uniqueness

The presence of both the 3,5-dibromophenyl group and the pyridine ring in 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde provides unique reactivity and binding properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

6-(3,5-dibromophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7Br2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-7H

InChI Key

PDXABOMUYNQIRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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